molecular formula C8H9N5O B13180334 2-methoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine CAS No. 1303890-00-7

2-methoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Cat. No.: B13180334
CAS No.: 1303890-00-7
M. Wt: 191.19 g/mol
InChI Key: GPBVYMVRDXALHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts may also be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced triazole compounds, and substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-methoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets:

Properties

CAS No.

1303890-00-7

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

2-methoxy-5-(1,2,4-triazol-1-yl)pyridin-3-amine

InChI

InChI=1S/C8H9N5O/c1-14-8-7(9)2-6(3-11-8)13-5-10-4-12-13/h2-5H,9H2,1H3

InChI Key

GPBVYMVRDXALHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)N2C=NC=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.